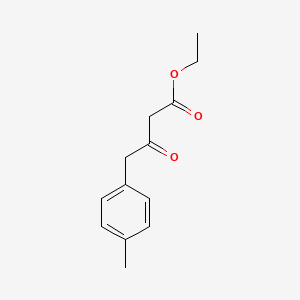

Ethyl 3-oxo-4-(p-tolyl)butanoate

Übersicht

Beschreibung

Ethyl 3-oxo-4-(p-tolyl)butanoate is a chemical compound with the molecular formula C13H16O3 . It is also known as Ethyl 4-(4-methylphenyl)-3-oxobutanoate . This compound is a useful synthetic intermediate and is used to prepare pyrazolone derivatives as antiprion compounds .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate involves the reaction of Monoethyl monopotassium malonate with tetrahydrofuran . It can also be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(p-tolyl)butanoate is characterized by its molecular formula C13H16O3 . The compound shows keto-enol tautomerism and contains about 7% of the enol form .Chemical Reactions Analysis

Ethyl 3-oxo-4-(p-tolyl)butanoate shows keto-enol tautomerism . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis

Ethyl 3-oxo-4-(p-tolyl)butanoate has a molar mass of 220.26 g/mol . It has a density of 1.073 g/cm³ . The boiling point of this compound is 309.2°C at 760 mmHg . The flash point is 132.8°C , and the vapor pressure is 0.000648 mmHg at 25°C . The refractive index is 1.506 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-oxo-4-(p-tolyl)butanoate can be used as a raw material for the synthesis of other important organic compounds . It’s a versatile intermediate in organic synthesis, contributing to the production of a wide range of chemicals.

Pharmaceutical Applications

In the pharmaceutical industry, this compound can be used in the synthesis of drugs . Its unique structure and properties can contribute to the development of new medications.

Fragrance and Cosmetics Industry

Ethyl 3-oxo-4-(p-tolyl)butanoate has a fragrant smell and is commonly used as a fragrance ingredient in perfumes and cosmetics . It can add a unique scent to these products, enhancing their appeal to consumers.

Dye Manufacturing

This compound can also be used in the production of dyes . Its chemical structure can contribute to the creation of vibrant and long-lasting colors.

Keto-Enol Tautomerism Studies

The compound shows keto-enol tautomerism and contains about 7% of the enol form . This makes it a useful compound for studying this type of chemical equilibrium.

Flavor Constituent

Ethyl 3-oxo-4-(p-tolyl)butanoate can be used as a flavor constituent . Its unique taste can enhance the flavor profile of various food products.

Safety and Hazards

While specific safety and hazard information for Ethyl 3-oxo-4-(p-tolyl)butanoate is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Wirkmechanismus

Ethyl 3-oxo-4-(p-tolyl)butanoate, also known as 3-Oxo-4-p-tolyl-butyric acid ethyl ester, is an organic compound with a wide range of applications in the field of organic synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound can be used as a raw material for the synthesis of other important organic compounds, such as drugs, fragrances, and dyes .

Mode of Action

It’s known that the compound shows keto-enol tautomerism and contains about 7% of the enol form . This property might play a role in its interaction with its targets.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents, such as alcohols and ethers, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-oxo-4-(p-tolyl)butanoate. suggests that the presence and type of solvent can significantly impact its action and stability. Furthermore, it’s a flammable liquid, and contact with a fire source may cause a fire , indicating that safety measures must be taken when handling this compound.

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXNSFVXXGAUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654151 | |

| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-4-(p-tolyl)butanoate | |

CAS RN |

62135-86-8 | |

| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)